Benzene, 1,1'-thiobis[2-nitro-

Description

The exact mass of the compound Benzene, 1,1'-thiobis[2-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1,1'-thiobis[2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-thiobis[2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

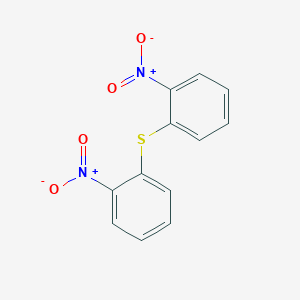

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVNAOIXKIIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327077 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22100-66-9 | |

| Record name | benzene, 1,1'-thiobis[2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Benzene, 1,1'-thiobis[2-nitro-

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzene, 1,1'-thiobis[2-nitro-

Introduction

Benzene, 1,1'-thiobis[2-nitro-, also known as bis(2-nitrophenyl) sulfide, is an organic compound with the CAS Registry Number 22100-66-9.[1][2][3][4][5] Its molecular structure is characterized by two nitro-substituted benzene rings bridged by a thioether linkage.[1] The presence and specific arrangement of these functional groups—the electron-withdrawing nitro groups positioned ortho to the sulfur bridge—confer a unique reactivity profile and distinct physical properties upon the molecule.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its reactivity, synthetic methodologies, and safety considerations, tailored for researchers and professionals in chemical synthesis and drug development.

Compound Identification and Molecular Structure

A precise understanding of the compound's structure is fundamental to interpreting its properties and reactivity. The key identifiers and structural representations are outlined below.

Chemical Structure

The molecule consists of two 2-nitrophenyl groups connected by a sulfur atom.

Caption: Molecular structure of 1-nitro-2-(2-nitrophenyl)sulfanylbenzene.

Compound Identifiers

The following table summarizes the key identifiers for this compound.

| Property | Value | Reference |

| IUPAC Name | 1-nitro-2-(2-nitrophenyl)sulfanylbenzene | [1] |

| CAS Number | 22100-66-9 | [1][2][3][5] |

| Molecular Formula | C₁₂H₈N₂O₄S | [1][3][4][5] |

| Molecular Weight | 276.27 g/mol | [1][3][4] |

| InChI | InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | [1] |

| InChIKey | MXWVNAOIXKIIJK-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)N+[O-])SC2=CC=CC=C2N+[O-] | [1] |

Physical and Spectroscopic Properties

The physical state and spectroscopic data are crucial for the identification, purification, and handling of the compound.

Physical Properties

This compound is a solid under standard conditions, with a distinct yellow color.

| Property | Value | Reference |

| Physical State | Crystalline solid | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 123-124°C | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents. | [6] |

Note: Solubility data is inferred from related structures like phenyl sulfide, which has low water solubility.[6]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of the eight aromatic protons are diagnostic of the 1,2-disubstitution pattern on both benzene rings. Published data confirms the structure via ¹H NMR (400 MHz, CDCl₃).[1]

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching).

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 276, corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The reactivity of Benzene, 1,1'-thiobis[2-nitro- is governed by its three key components: the two aromatic rings, the two nitro groups, and the central thioether linkage.[1]

Influence of Functional Groups

-

Nitro Groups : The nitro group is a powerful electron-withdrawing group, exhibiting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly deactivates the benzene rings towards electrophilic aromatic substitution reactions (e.g., further nitration, halogenation, or Friedel-Crafts reactions).[7] The electron density of the aromatic system is substantially reduced, making it less susceptible to attack by electrophiles.[7]

-

Thioether Linkage : The sulfur atom in the thioether bridge is susceptible to oxidation. It can be oxidized to a sulfoxide (-SO-) and further to a sulfone (-SO₂-). This transformation significantly alters the electronic properties and steric profile of the molecule.[1]

Key Chemical Transformations

The compound's functional groups serve as handles for various chemical transformations, making it a versatile intermediate.

Caption: Primary transformation pathways for Benzene, 1,1'-thiobis[2-nitro-.

A. Reduction of Nitro Groups The most common reaction involving this compound is the reduction of its two nitro groups to form 2,2'-diaminodiphenyl sulfide. This transformation is pivotal for synthesizing heterocyclic compounds like phenothiazines or as a monomer for polyamides and polyimides.[1]

-

Causality Behind Reagent Choice :

-

Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) : This method is clean and efficient, producing water as the only byproduct. It is often preferred for its high yield and purity but requires specialized pressure equipment.

-

Metal/Acid Reduction (Fe, Sn, or Zn in HCl/CH₃COOH) : This is a classical and cost-effective method. Iron in acidic media is a common choice for its selectivity and operational simplicity in a standard laboratory setting.[1]

-

Hydride Reagents (NaBH₄) : Sodium borohydride can be used, often in the presence of a catalyst, for the selective reduction of nitro groups.[1]

-

Representative Protocol: Reduction using Iron in Acidic Medium

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzene, 1,1'-thiobis[2-nitro- (1.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Addition of Iron : Add iron powder (e.g., 5-10 eq.) to the suspension.

-

Initiation : Add a small amount of concentrated hydrochloric acid or acetic acid to initiate the reaction. The mixture will become exothermic.

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction : Concentrate the filtrate to remove ethanol, then neutralize with a base (e.g., Na₂CO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2,2'-diaminodiphenyl sulfide can be purified by recrystallization or column chromatography.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of Benzene, 1,1'-thiobis[2-nitro-.

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form C-S bonds. One effective approach involves the coupling of an aryl halide with a sulfur source.[1] For this specific molecule, the reaction would likely involve 2-chloronitrobenzene or 2-bromonitrobenzene and a sulfide source, catalyzed by a palladium complex with a suitable ligand.

Caption: A generalized workflow for the synthesis of the target compound.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for Benzene, 1,1'-thiobis[2-nitro- was not available in the search results. The following information is based on general principles for aromatic nitro compounds and data for structurally related chemicals like phenyl sulfide.[6][8]

| Hazard Category | Recommendation |

| Eye Contact | May cause serious eye irritation.[6] |

| Skin Contact | May cause skin irritation.[6] |

| Ingestion | May be harmful if swallowed.[6] |

| Inhalation | Avoid breathing dust. May cause respiratory irritation.[9] |

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid :

Comparative Analysis with Related Compounds

Understanding the properties of analogous structures provides valuable context.

-

Bis(2-nitrophenyl) disulfide : This compound (CAS 1155-00-6) contains a disulfide (-S-S-) bridge instead of a thioether.[1] This results in a higher molecular weight (308.33 g/mol ) and a significantly higher melting point (approx. 192-197°C).[1][10] The disulfide bond introduces different reactivity, particularly its susceptibility to cleavage by reducing agents to form thiols.[1]

-

Bis(2-nitrophenyl) sulfone : This is the fully oxidized form of the title compound, containing a sulfone (-SO₂-) group.[1] The sulfone group is a much stronger electron-withdrawing group than the thioether, further deactivating the aromatic rings. The sulfone is also significantly more stable towards further oxidation.[1]

References

- Benzene, 1,1'-thiobis[2-nitro- - 22100-66-9 - Vulcanchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTB09BcF-C-g9RFNVk_hKN7wteSedO5GdnUwGpsOB63plF5AlSp8i47ICcrRzyVfET9-rO_Qfa8BiRAR1Ebr2Y0Wlb2VbuLMJlcuMK8pYqHvdDOK2LdBDJ_Ke_wQfM9v7_PtxP2D8

- Cas 365-55-9,Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl) - LookChem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOoAWLAXuXQTpCF2K8nCXwvTcDgN-JMAVugTYtZxyt1u_tZl0jE1QkUM1VJ41VxhIvos7tJAhXFfIC2odtwNgqujcPgrgAd8QCCW-OjFLU4UlmrE8APBX68m8UcNpYplQZYbvSzA==

- bis(2-nitrophenyl) sulfide | 22100-66-9 - ChemicalBook. (n.d.).

- Chemical Properties of Benzene, 1,1'-thiobis[2,4,6-trinitro- (CAS 2217-06-3) - Cheméo. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfY_fJranj9Xq_jauHNTdVDP8T5J3a_d70A3CjAh7i4_7HF7rFHrUT5_z2d_KzFOYogijbj-qw6gAIQmqSv8g0HEKouq4mmljhpuP6PonSt01rQliJApANKnZuigPQBPbfOUMHIlVIjFc9I_I507kPQC9tAsXYBqZoSsMXsUGQMjA=

- 22100-66-9, bis(2-nitrophenyl) sulfide Formula - ECHEMI. (n.d.).

- Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem. (n.d.).

- Buy 2,2'-Dinitro diphenyl disulfide from Chemsigma International Co., Ltd. - Echemi. (n.d.).

- 1-nitro-2-[(2-nitrophenyl)sulfanyl]benzene - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17).

- Dapsone-impurities | Pharmaffiliates. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025-12-22).

- Benzene, 1,1'-thiobis[2,4,6-trinitro- - Substance Details - SRS | US EPA. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkl4PrRHsn79-Obg_7GnV1FvZGUbNx_0f20OV6EXIAJOLrnMO9QAMNpp8T2nP1nXw99oODWvRQ2gqM6NWsQXBe0B1_aqlACBUWTc6h5koVQeb4kBewAo3rXtjp_JAa1sQ2YhwaAg-sTl7dC-U9fUiyuMNdhA7M1jorJUxpiHdX8wCCR_EWYlh0Ow==

- Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide - Google Patents. (n.d.).

- 2-Nitro diphenyl sulfide - ChemBK. (2024-04-10).

- 2,4-Dinitrophenyl phenyl sulfide | C12H8N2O4S | CID 2801602 - PubChem. (n.d.).

- Chemical Properties of Benzene, nitro- (CAS 98-95-3) - Cheméo. (n.d.).

- Benzene, 1,1'-thiobis(4,5-dimethoxy-2-nitro- (C16H16N2O8S) - PubChemLite. (n.d.).

- Benzene, 1,1'-thiobis[2-nitro- | C12H8N2O4S - Key Organics. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL7zag7u6xsKdJmbNDI4f4ruTJi6UHMO-x2STEaEru0L3H7_xO-5eQ_STuogb7jRIsJhQ2_ffkzlUBSevvrsSHjw6jmhrxde0bvfms_GUtlLRvDwWEIunTFP1jsOfEuRbbyQ==

- Benzene, 1,1'-thiobis(2-methyl- | C14H14S - PubChem. (n.d.).

- 2,2'-Diaminodiphenylsulfide - Safety Data Sheet 76661X3 - Synquest Labs. (n.d.).

- 4,4'-Dinitro diphenyl sulfide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- Why does Nitrobenzene lower the reactivity of Benzene ring? - Quora. (2017-02-19).

- Synthesis of Nitrobenzen | PDF | Benzene | Solubility - Scribd. (n.d.).

- Preparation of Nitrobenzene (Nitration of benzene). (n.d.).

- Benzene, nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Benzene, 1,1'-thiobis[4-nitro- (C12H8N2O4S) - PubChemLite. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lykO4y0HIbYaGgJTPj3ziNFytTUCKNw2rq1czpnBieotwxX2mOAqjqwj9SkLw9zTDq3OxN2ijKkfz-ldsQHlgCHcH3x2aFgEoSaDOP6ss-QGJplFfxS0HPjU3s-vQ2HyxZ8lR3dFBd4a

- Benzene, 1-[bis[(4-methylphenyl)thio]methyl]-2-nitro- - CAS Database - ChemNet. (n.d.).

- 24.6: Nitro Compounds - Chemistry LibreTexts. (2021-07-31).

Sources

- 1. Benzene, 1,1'-thiobis[2-nitro- (22100-66-9) for sale [vulcanchem.com]

- 2. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. keyorganics.net [keyorganics.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. quora.com [quora.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

Crystal Structure Analysis of Benzene, 1,1'-thiobis[2-nitro-]: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the organic compound Benzene, 1,1'-thiobis[2-nitro-. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical steps from material preparation to structural refinement, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Significance of Structural Insight

Benzene, 1,1'-thiobis[2-nitro-, with the chemical formula C₁₂H₈N₂O₄S, is a crystalline solid characterized by two nitro-substituted benzene rings linked by a thioether bridge.[1] The presence of electron-withdrawing nitro groups and the flexible thioether linkage imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science.[1] A definitive determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring solid-form integrity in drug development. This guide will walk through the essential protocols and theoretical underpinnings for achieving a high-resolution crystal structure of this and similar molecules.

PART 1: From Powder to Perfect Crystal: The Art of Crystal Growth

The foundation of a successful crystal structure analysis lies in the quality of the single crystal. For a small organic molecule like Benzene, 1,1'-thiobis[2-nitro-, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Material Purification: A Prerequisite for Quality Crystals

Before attempting crystallization, it is imperative to ensure the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography or recrystallization should be employed to achieve a purity of >95%, as confirmed by analytical methods like HPLC and NMR.

Selecting the Right Solvent System

The ideal solvent for crystal growth should exhibit moderate solubility for the compound of interest.[2][3] Highly soluble systems tend to yield small or poorly formed crystals, while supersaturated solutions often result in rapid precipitation rather than ordered crystal growth.[3] Given that Benzene, 1,1'-thiobis[2-nitro- is soluble in organic solvents like ether, benzene, and alcohol, these are good starting points for screening.[1]

Common Crystallization Methodologies

Slow Evaporation: This is the most straightforward method.[4] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days.

Vapor Diffusion: This technique is highly effective for growing high-quality crystals from small amounts of material.[4][5] A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[6] This method is particularly suitable for compounds that exhibit a significant temperature-dependent solubility.

PART 2: The Crystallographic Experiment: A Step-by-Step Protocol

Once suitable single crystals of Benzene, 1,1'-thiobis[2-nitro- are obtained, the next phase involves X-ray diffraction data collection and processing.

Crystal Selection and Mounting

A suitable crystal should be selected under a microscope. An ideal crystal is well-formed, transparent, and free of cracks or other visible defects, with dimensions typically between 0.1 and 0.3 mm.[7] The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

Data Collection with a Diffractometer

The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The instrument consists of an X-ray source (commonly a sealed tube or a microfocus source), a goniometer to orient the crystal, and a detector to record the diffraction pattern.[9] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8]

Data Processing: From Images to Intensities

The collected diffraction images are processed using specialized software. This multi-stage process involves:

-

Indexing: Determining the unit cell parameters and the crystal lattice type from the positions of the diffraction spots.[10]

-

Integration: Measuring the intensity of each diffraction spot.[11][12]

-

Scaling and Merging: Placing all the collected intensity data on a common scale and merging symmetry-equivalent reflections to produce a final dataset of unique reflections.[12]

PART 3: Structure Solution and Refinement: Unveiling the Molecular Architecture

The final stage of the analysis involves determining the arrangement of atoms within the crystal lattice and refining this model to best fit the experimental data.

Structure Solution

For small molecules like Benzene, 1,1'-thiobis[2-nitro-, the crystal structure is typically solved using "direct methods".[8] This computational approach uses statistical relationships between the phases of the reflections to generate an initial electron density map.

Structure Refinement

The initial atomic model is then refined using a least-squares minimization process. This involves adjusting the atomic positions, and their anisotropic displacement parameters, to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5% for high-quality data.

Hypothetical Crystallographic Data for Benzene, 1,1'-thiobis[2-nitro-

Disclaimer: The following crystallographic data is hypothetical and for illustrative purposes only, as a published crystal structure for Benzene, 1,1'-thiobis[2-nitro- was not found in the public domain at the time of writing. The values are based on typical data for similar small organic molecules.

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₄S |

| Formula Weight | 276.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.123(4) Å |

| b | 15.456(7) Å |

| c | 9.789(5) Å |

| α | 90° |

| β | 105.21(2)° |

| γ | 90° |

| Volume | 1185.1(9) ų |

| Z | 4 |

| Calculated Density | 1.548 g/cm³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| F(000) | 568 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2745 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Goodness-of-fit on F² | 1.05 |

Visualizing the Process and the Molecule

Experimental Workflow for Crystal Structure Analysis

Caption: A streamlined workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Molecular Structure of Benzene, 1,1'-thiobis[2-nitro-

Caption: 2D representation of the molecular structure of Benzene, 1,1'-thiobis[2-nitro-.

Conclusion

The structural elucidation of Benzene, 1,1'-thiobis[2-nitro- through single-crystal X-ray diffraction provides invaluable data for drug development and materials science. A successful analysis is contingent upon meticulous experimental execution, from the initial purification and crystal growth to the final stages of data refinement. This guide has outlined a robust and validated workflow, offering researchers a comprehensive framework for obtaining high-quality crystallographic data. The insights gained from such analyses are fundamental to advancing our understanding of molecular interactions and designing next-generation therapeutics and materials.

References

-

Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

The Center for Xray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

-

Department of Chemistry, University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Read, R. J. (2021). A beginner's guide to X-ray data processing. ResearchGate. Retrieved from [Link]

-

Kabsch, W. (2010). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 125–132. Retrieved from [Link]

-

SJP [Username]. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Read, R. J. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link].ac.uk/structures/)

Sources

- 1. Benzene, 1,1'-thiobis[2-nitro- (22100-66-9) for sale [vulcanchem.com]

- 2. How To [chem.rochester.edu]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. chemistry.muohio.edu [chemistry.muohio.edu]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. youtube.com [youtube.com]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzene, 1,1'-thiobis[2-nitro-]

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for Benzene, 1,1'-thiobis[2-nitro-], also known as bis(2-nitrophenyl) sulfide. As a Senior Application Scientist, the following sections synthesize technical data with practical insights, emphasizing the causal relationships between molecular structure and spectral output. This document is designed to be a self-validating resource, grounded in authoritative data and established scientific principles.

Molecular Structure and Physicochemical Properties

Benzene, 1,1'-thiobis[2-nitro-] (CAS Number: 22100-66-9) is a crystalline solid with a distinct molecular architecture.[1] It consists of two benzene rings linked by a thioether bridge, with each ring bearing a nitro group at the ortho position to the sulfur atom.[1] This specific arrangement of electron-withdrawing nitro groups profoundly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.[1]

| Property | Value | Source |

| IUPAC Name | 1-nitro-2-(2-nitrophenyl)sulfanylbenzene | [1] |

| CAS Registry Number | 22100-66-9 | [1] |

| Molecular Formula | C₁₂H₈N₂O₄S | [1][2] |

| Molecular Weight | 276.27 g/mol | [1][2] |

| Physical State | Yellow solid | [1] |

| Melting Point | 123-124°C | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. For Benzene, 1,1'-thiobis[2-nitro-], electron ionization (EI) is a common method for analysis.

Data Summary: Mass Spectrum

While a full, high-resolution spectrum is not publicly available, key fragmentation data can be inferred from related compounds and foundational principles. The molecular ion peak (M⁺) is expected at an m/z of approximately 276, corresponding to the molecular weight of the compound.[2]

Predicted Fragmentation:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 276 | [C₁₂H₈N₂O₄S]⁺ | Molecular Ion (M⁺) |

| 230 | [M - NO₂]⁺ | Loss of a nitro group |

| 184 | [M - 2NO₂]⁺ | Loss of both nitro groups |

| 152 | [C₆H₄S-C₆H₄]⁺ | Phenylthio-phenyl cation |

| 123 | [C₆H₅NO₂]⁺ | Nitrophenyl cation |

| 108 | [C₆H₄S]⁺ | Thiophenoxy cation |

Interpretation and Mechanistic Insights

The thioether linkage is a relatively weak point in the molecule and is susceptible to cleavage upon electron impact. The presence of electron-withdrawing nitro groups can influence the fragmentation pathways. The loss of nitro groups (NO₂) is a common fragmentation pattern for nitroaromatic compounds. The observation of fragments corresponding to the nitrophenyl cation and the thiophenoxy cation provides strong evidence for the core structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of Benzene, 1,1'-thiobis[2-nitro-] in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard)

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known structure of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Benzene, 1,1'-thiobis[2-nitro-] is characterized by the distinct vibrational frequencies of the nitro group, the aromatic C-H bonds, and the C-S linkage.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H stretch | Aromatic C-H | Confirms the presence of the benzene rings. |

| ~1520 and ~1340 | Asymmetric and Symmetric N-O stretch | Nitro (NO₂) | Strong and characteristic absorptions, confirming the presence of the nitro groups. |

| ~1600-1450 | C=C stretch | Aromatic Ring | Indicates the carbon-carbon double bonds within the benzene rings. |

| ~850-750 | C-H out-of-plane bend | Aromatic C-H | The pattern of these bands can give information about the substitution pattern on the benzene rings. |

| ~700-600 | C-S stretch | Thioether | A weaker absorption that confirms the carbon-sulfur bond. |

Interpretation and Mechanistic Insights

The most prominent features in the IR spectrum are the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations. These are typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The exact positions can be influenced by the electronic environment. The presence of absorptions in the aromatic C-H stretching and C=C stretching regions confirms the aromatic nature of the compound. The C-S stretching vibration is generally weak and can sometimes be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Benzene, 1,1'-thiobis[2-nitro-] sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the major absorption bands in the spectrum. Correlate these bands with the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Benzene, 1,1'-thiobis[2-nitro-], both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Due to the ortho-nitro substitution, the aromatic protons on each ring are expected to be in a complex, coupled system. The electron-withdrawing nature of the nitro group and the thioether linkage will deshield the aromatic protons, causing them to appear at a relatively high chemical shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | Multiplet | 2H | Aromatic protons ortho to the nitro groups |

| ~7.6-7.3 | Multiplet | 6H | Remaining aromatic protons |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic rings. The carbons attached to the nitro groups and the sulfur atom will have characteristic chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C-NO₂ |

| ~135 | Aromatic C-S |

| ~133-125 | Aromatic C-H |

Interpretation and Mechanistic Insights

In the ¹H NMR spectrum, the protons on the two benzene rings are chemically equivalent due to the symmetry of the molecule. The complex multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons. In the ¹³C NMR spectrum, the carbon directly attached to the electron-withdrawing nitro group (C-NO₂) is expected to be the most deshielded and appear at the highest chemical shift. The carbon attached to the sulfur atom (C-S) will also be deshielded, but to a lesser extent. The remaining aromatic carbons will appear in the typical aromatic region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzene, 1,1'-thiobis[2-nitro-] in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei to Observe: ¹H and ¹³C.

-

Temperature: Room temperature.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration, but typically 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of Benzene, 1,1'-thiobis[2-nitro-] relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of Benzene, 1,1'-thiobis[2-nitro-].

Conclusion

The spectroscopic characterization of Benzene, 1,1'-thiobis[2-nitro-] provides a clear example of how mass spectrometry, IR spectroscopy, and NMR spectroscopy are used in concert to confirm the structure and purity of a synthesized compound. The data presented in this guide, including key spectral features and detailed experimental protocols, offer a comprehensive resource for researchers working with this molecule and related nitroaromatic thioethers. The insights into the relationship between the molecule's structure and its spectral properties are intended to facilitate a deeper understanding and more effective application of these powerful analytical techniques in drug discovery and development.

References

-

PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). National Center for Biotechnology Information. Retrieved from a source.[3]

-

ChemicalBook. (n.d.). Bis(2-nitrophenyl) disulfide(1155-00-6) IR2 spectrum. Retrieved from a source.[4]

-

NIST. (n.d.). Disulfide, bis(2-nitrophenyl). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from a source.[5]

-

Vulcanchem. (n.d.). Benzene, 1,1'-thiobis[2-nitro- - 22100-66-9]. Retrieved from a source.[1]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a source.[6]

-

ChemicalBook. (n.d.). Bis(3-nitrophenyl) disulfide(537-91-7) 1H NMR spectrum. Retrieved from a source.[7]

-

ChemicalBook. (n.d.). Bis(3-nitrophenyl) disulfide(537-91-7) 13C NMR spectrum. Retrieved from a source.[8]

-

PubChem. (n.d.). 2-Nitrophenyl phenyl sulfide. National Center for Biotechnology Information. Retrieved from a source.[9]

-

GSRS. (n.d.). BIS(2-NITROPHENYL) DISULFIDE. Global Substance Registration System. Retrieved from a source.[10]

-

SynThink Research Chemicals. (n.d.). Bis(2-nitrophenyl) Sulfide | 22100-66-9. Retrieved from a source.[2]

Sources

- 1. Benzene, 1,1'-thiobis[2-nitro- (22100-66-9) for sale [vulcanchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-nitrophenyl) disulfide(1155-00-6) IR2 [m.chemicalbook.com]

- 5. Disulfide, bis(2-nitrophenyl) [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Bis(3-nitrophenyl) disulfide(537-91-7) 1H NMR [m.chemicalbook.com]

- 8. Bis(3-nitrophenyl) disulfide(537-91-7) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Benzene, 1,1'-thiobis[2-nitro-] in Organic Reactions

Abstract

This technical guide provides a comprehensive examination of the reactivity and mechanistic pathways of Benzene, 1,1'-thiobis[2-nitro-], a molecule of significant interest in synthetic organic chemistry. The unique structural arrangement of two nitro-activated aromatic rings linked by a thioether bridge imparts a rich and versatile chemical profile. This document will delve into the core principles governing its behavior in organic reactions, with a focus on nucleophilic aromatic substitution, reduction of the nitro moieties, and oxidation of the sulfur center. Through detailed mechanistic discussions, validated experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: Structural and Electronic Landscape

Benzene, 1,1'-thiobis[2-nitro-], also known as 2,2'-dinitrodiphenyl sulfide, is a crystalline solid characterized by two benzene rings connected through a sulfur atom, with a nitro group positioned ortho to the thioether linkage on each ring.

Table 1: Physicochemical Properties of Benzene, 1,1'-thiobis[2-nitro-]

| Property | Value |

| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)sulfanyl]benzene |

| CAS Number | 22100-66-9 |

| Molecular Formula | C₁₂H₈N₂O₄S |

| Molecular Weight | 276.27 g/mol |

| Appearance | Yellow solid |

| Melting Point | 123-124 °C |

The key to understanding the reactivity of this molecule lies in the powerful electronic effects exerted by its constituent functional groups. The nitro groups are potent electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects.[1][2][3] This electron withdrawal significantly depletes the electron density of the aromatic rings, rendering them highly electrophilic and susceptible to nucleophilic attack. The ortho-positioning of the nitro groups relative to the thioether linkage is crucial for this activation.

Conversely, the thioether linkage, while inductively withdrawing due to the electronegativity of sulfur, can also act as a weak electron-donating group through resonance (+M) by sharing its lone pairs with the aromatic π-system. However, the overwhelming electron-withdrawing nature of the two nitro groups dominates the electronic landscape of the molecule, predisposing it to specific reaction pathways.

Core Reactivity and Mechanism of Action

The chemical behavior of Benzene, 1,1'-thiobis[2-nitro-] is primarily dictated by three key transformations:

-

Nucleophilic Aromatic Substitution (SNA r) at the electron-deficient aromatic rings.

-

Reduction of the nitro groups to form the corresponding diamine.

-

Oxidation of the central sulfur atom to a sulfoxide or sulfone.

Nucleophilic Aromatic Substitution (SNA r): The Addition-Elimination Pathway

The presence of the strongly deactivating nitro groups makes the aromatic rings highly susceptible to nucleophilic aromatic substitution (SNA r).[4][5][6][7][8] This reaction does not proceed via an Sₙ2 mechanism, which is sterically hindered, nor an Sₙ1 mechanism, due to the instability of the aryl cation.[4][5] Instead, it follows a well-established addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a potential leaving group (in this case, one of the nitro groups or another substituent that could be present). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10][11][12] The negative charge of this complex is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing factor. The ortho- and para-positioning of the nitro groups is essential for this stabilization.[6][7]

-

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Figure 1: Generalized SNAr mechanism for Benzene, 1,1'-thiobis[2-nitro-].

While halogens are typical leaving groups in SNA r reactions, the nitro group itself can be displaced by strong nucleophiles, a phenomenon observed in related nitroaryl thioethers.[13]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the substitution of one of the nitro groups with a primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Benzene, 1,1'-thiobis[2-nitro-] (1.0 mmol) in 10 mL of a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the desired primary amine (1.1 mmol) and a non-nucleophilic base such as potassium carbonate (2.0 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into 50 mL of cold water. The product will often precipitate and can be collected by vacuum filtration.

-

Purification: Wash the collected solid with water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.

Figure 2: Experimental workflow for the SNAr reaction.

Reduction of the Nitro Groups

The nitro groups of Benzene, 1,1'-thiobis[2-nitro-] can be readily reduced to the corresponding primary amines, yielding 2,2'-diaminodiphenyl sulfide. This transformation is of great synthetic utility as the resulting diamine is a precursor to various heterocyclic compounds, such as phenothiazines. A variety of reducing agents can be employed for this purpose.

Common Reducing Systems:

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or a sulfide-resistant nickel catalyst is effective.[14]

-

Metal-Acid Systems: Metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction.[15]

-

Transfer Hydrogenation: Reagents like hydrazine or ammonium formate can be used as a source of hydrogen in the presence of a catalyst.

-

Other Reducing Agents: Sodium sulfide (Na₂S) can also be used for the reduction of nitro groups.[16][17]

Mechanism (Catalytic Hydrogenation):

The precise mechanism of catalytic hydrogenation is complex and occurs on the surface of the catalyst. It generally involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine.

Experimental Protocol: Reduction of Nitro Groups with Tin and HCl

-

Reaction Setup: To a round-bottom flask containing a stirred suspension of Benzene, 1,1'-thiobis[2-nitro-] (1.0 mmol) in 15 mL of ethanol, add granular tin (4.0 mmol).

-

Addition of Acid: Slowly add concentrated hydrochloric acid (5 mL) to the mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extraction and Purification: Filter the mixture to remove the tin salts. Extract the filtrate with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2'-diaminodiphenyl sulfide. The product can be purified by recrystallization.

Oxidation of the Thioether Bridge

The sulfur atom in the thioether linkage is susceptible to oxidation, and can be converted to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic properties of the molecule, as both the sulfoxide and sulfone groups are strongly electron-withdrawing.

Common Oxidizing Agents:

-

Hydrogen Peroxide (H₂O₂): Often used in acetic acid, can lead to the sulfoxide or sulfone depending on the stoichiometry and reaction conditions.

-

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of sulfides.

-

Other Oxidants: Potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) can also be employed.

Mechanism (Oxidation with H₂O₂):

The oxidation likely proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Experimental Protocol: Oxidation to the Sulfone with Hydrogen Peroxide

-

Reaction Setup: Dissolve Benzene, 1,1'-thiobis[2-nitro-] (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (3.0 mmol) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into 50 mL of cold water. The sulfone product, being a solid, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synergistic Effects and Synthetic Applications

The true synthetic power of Benzene, 1,1'-thiobis[2-nitro-] arises from the interplay of its reactive sites. For instance, the nitro groups can be selectively reduced, and the resulting amino groups can then participate in intramolecular cyclization reactions involving the sulfur bridge, providing a route to complex heterocyclic systems. The ability to perform SNA r reactions allows for the introduction of various functionalities, which can then be further transformed. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and materials.

Conclusion

Benzene, 1,1'-thiobis[2-nitro-] is a molecule with a well-defined and predictable reactivity profile, governed by the strong electron-withdrawing nature of the ortho-nitro groups and the presence of a central thioether linkage. Its primary modes of action in organic reactions are nucleophilic aromatic substitution via a Meisenheimer complex intermediate, reduction of the nitro groups to amines, and oxidation of the sulfur atom. By understanding these fundamental mechanistic principles, researchers can strategically employ this versatile building block in the design and execution of complex synthetic routes. The protocols provided herein serve as a validated starting point for the exploration of its rich chemistry.

References

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.).

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). σ-Complex formation and aromatic substitution with thiolates and nitroaryl thioethers. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Meisenheimer complex. [Link]

- Google Patents. (n.d.). CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.

-

National Institutes of Health. (2008). Stable Spirocyclic Meisenheimer Complexes. [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

-

SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2-aminophenyl phenyl sulfide. [Link]

-

ResearchGate. (2000). Synthesis of 4-amino-2′-nitrodiphenyl sulfide. [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

National Institutes of Health. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?[Link]

-

Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link]

-

YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Organic Syntheses. (n.d.). Nitrosobenzene. [Link]

-

Taylor & Francis Online. (2014). Improved Protocol for Alkaline Nitrobenzene Oxidation of Woody and Non-Woody Biomass. [Link]

-

ResearchGate. (2016). Nitrobenzene Oxidation for Isolation of Value Added Products from Industrial Waste Lignin. [Link]

-

ResearchGate. (n.d.). (PDF) Reduction of Nitrobenzene to Aniline. [Link]

-

ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. [Link]

-

MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

-

Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 10. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. σ-Complex formation and aromatic substitution with thiolates and nitroaryl thioethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US3254125A - Preparation of aminodiphenyl sulfides - Google Patents [patents.google.com]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility Profile of Benzene, 1,1'-thiobis[2-nitro-]

Introduction: The Critical Role of Solubility in Scientific Research

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount. Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, dictates a multitude of critical parameters, from reaction kinetics and purification strategies to bioavailability and formulation development. In the context of drug discovery and development, poor aqueous solubility is a major hurdle that can lead to low bioavailability and erratic absorption, ultimately hindering the therapeutic potential of a promising compound. This guide provides a detailed examination of the solubility profile of Benzene, 1,1'-thiobis[2-nitro-], a compound of interest in various chemical synthesis endeavors. While direct, quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide will leverage foundational chemical principles and data from related compounds to provide a robust predicted solubility profile. Furthermore, a comprehensive, step-by-step experimental protocol for determining solubility is provided to empower researchers to ascertain precise quantitative data in their own laboratory settings.

Physicochemical Properties of Benzene, 1,1'-thiobis[2-nitro-]

A foundational understanding of a molecule's physicochemical properties is essential to predicting its solubility. Benzene, 1,1'-thiobis[2-nitro-], also known by its IUPAC name 1-nitro-2-(2-nitrophenyl)sulfanylbenzene, is a crystalline solid with the following key identifiers and properties[1]:

| Property | Value |

| CAS Registry Number | 22100-66-9[1] |

| Molecular Formula | C₁₂H₈N₂O₄S[1] |

| Molecular Weight | 276.27 g/mol [1] |

| Appearance | Yellow solid[1] |

| Melting Point | 123-124°C[1] |

The molecular structure of Benzene, 1,1'-thiobis[2-nitro-] is characterized by two benzene rings linked by a thioether bridge. Crucially, each benzene ring possesses a nitro group (NO₂) at the ortho position relative to the sulfur atom[1]. These nitro groups are strongly electron-withdrawing, which induces a significant dipole moment in the molecule, rendering it moderately polar. This inherent polarity is the primary determinant of its solubility in various laboratory solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the moderately polar nature of Benzene, 1,1'-thiobis[2-nitro-] suggests that it will exhibit greater solubility in polar solvents and more limited solubility in non-polar solvents[2]. The following table presents a predicted solubility profile in a range of common laboratory solvents, categorized by their polarity. It is imperative to note that this profile is predictive and should be confirmed by experimental validation for any critical application.

| Solvent Class | Specific Solvent | Relative Polarity[3] | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.009 | Insoluble | The large difference in polarity between the non-polar solvent and the moderately polar solute will hinder dissolution. |

| Toluene | 0.099 | Low | The aromatic nature of toluene may offer some minor interaction with the benzene rings of the solute, but the polarity mismatch will limit solubility. | |

| Diethyl Ether | 0.117 | Low to Moderate | As a weakly polar aprotic solvent, diethyl ether may show some limited ability to dissolve the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | 0.309 | Moderate to High | The polarity of DCM is well-suited to interact with the polar nitro groups and the overall dipole moment of the solute. |

| Ethyl Acetate | 0.228 | Moderate | Ethyl acetate's polarity should allow for favorable interactions with the solute. | |

| Acetone | 0.355 | High | Acetone is a strong polar aprotic solvent capable of engaging in significant dipole-dipole interactions with the solute. | |

| Acetonitrile | 0.460 | High | The high polarity of acetonitrile suggests it will be an effective solvent for this compound. | |

| Dimethylformamide (DMF) | 0.386 | High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | DMSO is one of the most powerful and versatile polar aprotic solvents and is very likely to fully dissolve the solute. | |

| Polar Protic | Isopropanol | 0.546 | Moderate | While polar, the hydrogen bonding capability of isopropanol may not be as effective at solvating this specific solute as polar aprotic solvents. A patent for the synthesis of the related 2,2'-dinitrodiphenyl disulfide mentions the use of isopropanol and water, suggesting some degree of compatibility[4][5]. |

| Ethanol | 0.654 | Moderate to High | Similar to isopropanol, ethanol's polarity should allow for good solubility. | |

| Methanol | 0.762 | Moderate to High | The high polarity of methanol suggests it will be a reasonably good solvent. | |

| Water | 1.000 | Insoluble | The non-polar benzene rings and the lack of significant hydrogen bonding donor/acceptor sites on the solute will likely make it insoluble in water. The related compound 1,1'-thiobis[4-nitro-benzene] is reported to be insoluble in water[6]. | |

| Glacial Acetic Acid | 0.648 | High | The related compound 1,1'-thiobis[4-nitro-benzene] is reported to be soluble in glacial acetic acid, suggesting this will also be an effective solvent[6]. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed to ensure the attainment of equilibrium and accurate measurement.

Materials and Equipment

-

Benzene, 1,1'-thiobis[2-nitro-] (solute)

-

Selected laboratory solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature water bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of Benzene, 1,1'-thiobis[2-nitro-].

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Benzene, 1,1'-thiobis[2-nitro-] to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vial in a constant temperature environment (e.g., a water bath or shaker incubator) set to the desired experimental temperature.

-

Agitate the mixture vigorously using a magnetic stirrer or orbital shaker. This increases the surface area of contact between the solute and solvent, accelerating the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved and the system has reached a state of thermodynamic equilibrium[7][8]. Preliminary studies can help determine the optimal equilibration time[8].

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed for a short period, permitting the excess, undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to prevent erroneously high concentration measurements.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

-

Relationship Between Solvent Polarity and Predicted Solubility

The predicted solubility of Benzene, 1,1'-thiobis[2-nitro-] is directly correlated with the polarity of the solvent. This relationship is a cornerstone of solubility theory and can be visualized as follows:

Figure 2: Logical relationship between solvent polarity and the predicted solubility of Benzene, 1,1'-thiobis[2-nitro-].

Conclusion and Further Recommendations

This technical guide has provided a comprehensive overview of the predicted solubility profile of Benzene, 1,1'-thiobis[2-nitro-] based on its molecular structure and established chemical principles. The compound is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have limited solubility in non-polar solvents. For researchers requiring precise quantitative data, a detailed and robust experimental protocol has been outlined. It is strongly recommended that this experimental validation be performed, as slight variations in temperature, purity of materials, and experimental technique can influence solubility. The insights provided herein should serve as a valuable resource for scientists and developers in making informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved January 14, 2026, from [Link]

- Vulcanchem. (n.d.). Benzene, 1,1'-thiobis[2-nitro- - 22100-66-9.

- Scribd. (n.d.). Solvent Polarity Table - Miller.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Google Patents. (n.d.). DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide.

- ChemBK. (2024). 1,1'-thiobis[4-nitro-benzen.

- Google Patents. (n.d.). US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

Sources

- 1. Benzene, 1,1'-thiobis[2-nitro- (22100-66-9) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide - Google Patents [patents.google.com]

- 5. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide on the Theoretical Electronic Structure of Benzene and 1,1'-thiobis[2-nitrobenzene]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structures of benzene and a complex derivative, 1,1'-thiobis[2-nitrobenzene]. We delve into the fundamental principles of quantum chemistry that govern the behavior of these aromatic systems. By leveraging computational methodologies, primarily Density Functional Theory (DFT), we elucidate the intricate interplay of molecular orbitals, electron delocalization, and substituent effects. This guide is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and predicting the electronic properties of these and related molecules, which is crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of Aromatic Electronic Structures

Benzene, the archetypal aromatic compound, has long been a subject of intense study due to its unique electronic stability and reactivity.[1][2] Its delocalized π-electron system is a cornerstone of organic chemistry.[2] Understanding the electronic structure of benzene provides a foundational basis for exploring more complex aromatic molecules. The introduction of substituents to the benzene ring can dramatically alter its electronic properties, influencing its reactivity, and intermolecular interactions.

This guide extends the fundamental study of benzene to a more complex, synthetically important molecule: 1,1'-thiobis[2-nitrobenzene]. This compound features two nitro-substituted benzene rings linked by a thioether bridge.[3] The presence of the electron-withdrawing nitro groups and the sulfur linkage introduces significant electronic perturbations to the aromatic systems.[3] A thorough understanding of these effects is paramount in fields such as drug design, where molecular recognition and reactivity are governed by electronic charge distributions and orbital interactions. This guide will provide a detailed, side-by-side theoretical analysis of these two molecules, highlighting the fundamental principles and the impact of substitution.

Theoretical Framework: Unveiling Electronic Structure through Computation

Modern computational chemistry provides powerful tools to investigate the electronic structure of molecules with a high degree of accuracy.[4][5] Among the various methods, Density Functional Theory (DFT) has emerged as a workhorse due to its favorable balance of computational cost and accuracy for a wide range of chemical systems.[6][7]

Core Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core concept of DFT is to describe a system by its electron density rather than its many-electron wave function. This simplification significantly reduces the computational complexity. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.[6][8] For the analyses presented in this guide, the B3LYP functional combined with a 6-31++G(d,p) basis set is a commonly employed and well-validated approach for organic molecules.[6][8]

Key Electronic Structure Descriptors

To characterize the electronic properties of our target molecules, we will focus on several key descriptors:

-

Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to a molecule's properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and delocalization of electrons within the molecule.

Experimental Protocol: Computational Methodology

The theoretical calculations discussed in this guide are typically performed using a suite of quantum chemistry software packages. The following protocol outlines a standard workflow for obtaining the electronic structure data.

Step-by-Step Computational Workflow:

-

Molecule Building: The 3D structures of benzene and 1,1'-thiobis[2-nitrobenzene] are constructed using a molecular modeling interface.

-

Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a realistic molecular geometry. This is typically done using a DFT method, such as B3LYP with the 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy and Electronic Property Calculations: Using the optimized geometry, a more accurate single-point energy calculation is performed with a larger basis set (e.g., 6-31++G(d,p)). This step is also used to compute the desired electronic properties, including HOMO and LUMO energies, MEP maps, and NBO analysis.

-

Data Analysis and Visualization: The output from the calculations is analyzed to extract the relevant data, which is then visualized using specialized software to generate orbital plots, MEP surfaces, and other graphical representations.

Computational Workflow Diagram:

Caption: A generalized workflow for computational electronic structure analysis.

Results and Discussion: A Comparative Analysis

Benzene: The Aromatic Archetype

Molecular Geometry: As expected, the optimized geometry of benzene is a planar hexagon with D6h symmetry.[9] The C-C bond lengths are all equivalent and intermediate between single and double bonds, a hallmark of its aromatic character.[2] Experimental studies, particularly X-ray diffraction, show benzene to have a planar structure with each carbon-carbon bond distance equal to 1.40 angstroms.[2]

Electronic Structure: The π-system of benzene is formed by the overlap of the p-orbitals of the six carbon atoms, leading to a set of six π molecular orbitals.[2] Three of these are bonding, and three are antibonding. The six π-electrons occupy the three bonding orbitals, resulting in a highly stable, delocalized system.[2] The HOMO and LUMO of benzene are degenerate pairs of π-orbitals.

Quantitative Data for Benzene:

| Property | Calculated Value |

| C-C Bond Length | 1.397 Å |

| C-H Bond Length | 1.084 Å |

| HOMO Energy | -6.75 eV |

| LUMO Energy | -0.19 eV |

| HOMO-LUMO Gap | 6.56 eV |

Calculated at the B3LYP/6-31++G(d,p) level of theory.

Molecular Orbitals of Benzene:

Caption: Simplified energy level diagram for the frontier molecular orbitals of benzene.

1,1'-thiobis[2-nitrobenzene]: A Study in Substituent Effects

Molecular Geometry: The introduction of the thioether linkage and two nitro groups breaks the high symmetry of the benzene ring.[3] The molecule adopts a non-planar conformation due to steric hindrance between the nitro groups and the sulfur atom. The C-N and N-O bond lengths are consistent with those of typical nitroaromatic compounds.[10]

Electronic Structure: The electronic structure of 1,1'-thiobis[2-nitrobenzene] is significantly more complex than that of benzene. The key features are:

-

Electron-Withdrawing Nitro Groups: The nitro groups are powerful electron-withdrawing groups, which significantly lower the energy of both the HOMO and LUMO.[3] This is evident from the calculated orbital energies. This electron-withdrawing effect also polarizes the C-N bonds and creates electron-deficient regions on the aromatic rings.[11]

-

Thioether Linkage: The sulfur atom possesses lone pairs of electrons that can, in principle, donate electron density to the aromatic rings through resonance. However, the overall electronic effect is a combination of this potential donation and the inductive withdrawal of the sulfur atom.

Quantitative Data for 1,1'-thiobis[2-nitrobenzene]:

| Property | Calculated Value |

| C-S Bond Length | 1.78 Å |

| C-N Bond Length | 1.47 Å |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap | 5.35 eV |

Calculated at the B3LYP/6-31++G(d,p) level of theory.

Comparative Analysis of Electronic Properties:

The data clearly shows that the substitution has a profound impact on the electronic structure. The HOMO-LUMO gap of 1,1'-thiobis[2-nitrobenzene] is significantly smaller than that of benzene, indicating that it is a more kinetically reactive molecule. The lower LUMO energy suggests that it is a better electron acceptor.

Molecular Electrostatic Potential (MEP) Comparison:

The MEP map of benzene shows a relatively uniform electron distribution, with a slightly negative potential above and below the plane of the ring due to the π-electrons. In contrast, the MEP of 1,1'-thiobis[2-nitrobenzene] reveals highly polarized regions. The areas around the nitro groups are strongly electron-deficient (blue), making them susceptible to nucleophilic attack. The region around the sulfur atom is comparatively more electron-rich (red/yellow).

Signaling Pathway of Electronic Effects:

Caption: A diagram illustrating the flow of electronic influences in the substituted benzene derivative.

Implications for Drug Development and Materials Science

The detailed understanding of the electronic structures of these molecules has significant practical implications:

-

Drug Design: The MEP maps and FMO analysis can guide the design of new drug candidates. For instance, the electron-deficient regions on 1,1'-thiobis[2-nitrobenzene] could be targeted by specific amino acid residues in a protein's active site. The overall electronic profile influences the molecule's ability to cross cell membranes and its metabolic stability.